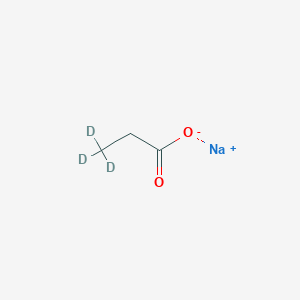
Sodium Propionate-3,3,3-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丙酸钠-3,3,3-d3 是丙酸钠的氘代形式,其中丙酸酯基团中的氢原子被氘原子取代。该化合物主要用于科学研究,因为它独特的同位素性质使其在各种分析和实验应用中具有价值。
准备方法
合成路线和反应条件: 丙酸钠-3,3,3-d3 可以通过使氘代丙酸 (丙酸-3,3,3-d3) 与氢氧化钠反应来合成。反应通常在水性介质中进行,产物通过蒸发水并结晶丙酸钠-3,3,3-d3 来分离。
工业生产方法: 虽然丙酸钠-3,3,3-d3 的工业生产不像其非氘代对应物那样普遍,但该过程涉及类似的步骤,但使用氘代起始原料。大规模生产需要小心处理氘代化合物,以确保最终产品的纯度和同位素富集。
化学反应分析
反应类型: 丙酸钠-3,3,3-d3 会发生各种化学反应,包括:
氧化: 它可以被氧化形成氘代二氧化碳和水。
还原: 它可以被还原形成氘代醇。
取代: 它可以参与亲核取代反应,其中丙酸酯基团被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 可以在碱性或酸性条件下使用卤化物或胺之类的亲核试剂。
主要形成的产物:
氧化: 氘代二氧化碳和水。
还原: 氘代醇。
取代: 根据所用亲核试剂的不同,各种氘代有机化合物。
科学研究应用
丙酸钠-3,3,3-d3 由于其同位素标记而被广泛用于科学研究。一些关键应用包括:
化学: 用作反应机理中的示踪剂,以研究反应路径和中间体。
生物学: 用于代谢研究,以追踪丙酸在生物系统中的掺入和转化。
医药: 用于药代动力学研究,以了解药物的吸收、分布、代谢和排泄。
工业: 应用于氘代药物和材料的开发,以提高稳定性和性能。
作用机制
丙酸钠-3,3,3-d3 的作用机制与丙酸钠相似,但具有同位素标记的额外益处。它通过抑制霉菌和细菌的生长而发挥作用,使其成为一种有效的防腐剂。氘原子提供了一种独特的特征,可以使用各种分析技术来检测,使研究人员能够跟踪其在复杂系统中的行为。
类似化合物:
丙酸钠: 非氘代形式,通常用作食品防腐剂。
丙酸钙: 丙酸的另一种盐,在食品防腐方面用途类似。
丙酸钾: 也用作具有类似特性的防腐剂。
独特性: 丙酸钠-3,3,3-d3 由于其氘含量而具有独特性,这使其在同位素标记研究中具有价值。该特性允许在各种科学应用中进行精确跟踪和分析,使其有别于其非氘代对应物。
相似化合物的比较
Sodium Propionate: The non-deuterated form, commonly used as a food preservative.
Calcium Propionate: Another salt of propionic acid, used similarly in food preservation.
Potassium Propionate: Also used as a preservative with similar properties.
Uniqueness: Sodium Propionate-3,3,3-d3 is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts.
生物活性
Sodium Propionate-3,3,3-d3 is a deuterated form of sodium propionate, recognized for its various biological activities primarily due to its classification as a short-chain fatty acid (SCFA). This compound plays a significant role in gut health, metabolic regulation, and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, supported by case studies and research findings.
- Chemical Formula : C3H5D3O2Na
- Molecular Weight : 99.08 g/mol
- Appearance : White crystalline solid
- Hygroscopic Nature : Capable of absorbing moisture from the air
This compound is synthesized through the reaction of deuterated propionic acid with sodium hydroxide or sodium carbonate. This isotopic labeling enhances tracking in biological studies, allowing for unique insights into metabolic pathways that non-deuterated forms cannot provide .
1. Gut Health and Microbiota Modulation
This compound has been shown to influence gut microbiota composition positively. It promotes the growth of beneficial bacteria while enhancing intestinal barrier function. SCFAs like sodium propionate are known to:
- Increase the production of mucins : This strengthens the gut lining.
- Enhance the proliferation of regulatory T cells (Tregs) : Tregs play a crucial role in maintaining immune tolerance and preventing inflammation .
A study indicated that sodium propionate supplementation improved intestinal health in turbot fish by enhancing immune resistance to bacterial infections .
2. Metabolic Regulation
This compound is involved in various metabolic pathways related to energy homeostasis. It has been observed to:
- Modulate insulin sensitivity : SCFAs can enhance insulin signaling pathways.
- Influence lipid metabolism : By affecting the expression of genes involved in fatty acid oxidation and storage .
In animal models, sodium propionate has been associated with reduced fat accumulation and improved metabolic profiles.
3. Anti-inflammatory Effects
Research has indicated that sodium propionate may exert anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and modulate immune responses. For example:
- In a rat study, sodium propionate administration resulted in decreased markers of inflammation in various tissues .
- Its potential therapeutic applications have been explored in conditions such as obesity and metabolic syndrome.
Study on Toxicokinetics
A toxicokinetic study involving rats demonstrated that a single oral dose of sodium propanoate resulted in significant absorption (77% within three days) and rapid metabolism. The majority was eliminated via exhalation, indicating systemic availability .
Impact on Growth Performance
In aquaculture research, sodium propionate supplementation was found to enhance growth performance and immune resistance in turbot fish fed high soybean meal diets. The study highlighted improvements in intestinal health metrics and resistance to bacterial infections .
Comparative Analysis with Other Propionates
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Sodium Propionate | C3H5O2Na | Commonly used food preservative; non-deuterated |
| Calcium Propionate | C6H10CaO4 | Provides calcium; used as a food additive |
| Potassium Propionate | C3H5O2K | Similar uses as preservative; potassium source |
| Sodium Butyrate | C4H7O2Na | Short-chain fatty acid; different chain length |
| This compound | C3H5D3O2Na | Enhanced tracking in biological studies due to deuterium |
属性
分子式 |
C3H5NaO2 |
|---|---|
分子量 |
99.08 g/mol |
IUPAC 名称 |
sodium;3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3; |
InChI 键 |
JXKPEJDQGNYQSM-NIIDSAIPSA-M |
手性 SMILES |
[2H]C([2H])([2H])CC(=O)[O-].[Na+] |
规范 SMILES |
CCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















